molecular formula C16H10N2O3S2 B11466692 3-Amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),3,9-tetraen-11-one

3-Amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),3,9-tetraen-11-one

Cat. No.: B11466692
M. Wt: 342.4 g/mol
InChI Key: XGZIINYVFHPNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one is a complex heterocyclic compound that features a unique fusion of thieno and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of 3-aminothieno[2,3-b]pyridine derivatives. The process may include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like IkB kinase-b (IKK-b), which plays a role in the NF-kB signaling pathway, thereby exerting anti-inflammatory and anticancer effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H10N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

3-amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one

InChI

InChI=1S/C16H10N2O3S2/c17-11-10-12-14(8(19)6-9(20)18-12)22-16(10)23-15(11)13(21)7-4-2-1-3-5-7/h1-6H,17H2,(H2,18,19,20)

InChI Key

XGZIINYVFHPNMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC4=C3NC(=O)C=C4O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.